molecular formula C12H15BrN4 B7553826 6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine

6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B7553826
M. Wt: 295.18 g/mol
InChI Key: LTPGGHLNTSUPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazopyridine family and has been studied extensively for its biological properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine is not fully understood, but it is believed to act as a modulator of various receptors in the brain. This compound has been shown to bind to the GABA-A receptor and the alpha-7 nicotinic acetylcholine receptor, which are both involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine are still being studied. However, it has been shown to have anxiolytic, anti-inflammatory, and neuroprotective properties. Additionally, it has been found to enhance cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine in lab experiments is its ability to modulate various receptors, making it a valuable research tool in the fields of neuroscience and pharmacology. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine involves a multi-step process that includes the use of various reagents and catalysts. The most common method for synthesizing this compound is through a palladium-catalyzed coupling reaction between 2-bromo-5-nitroimidazole and piperidin-1-ylmethanol.

Scientific Research Applications

The scientific research application of 6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine is vast and diverse. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a research tool in the fields of neuroscience and pharmacology.

properties

IUPAC Name

6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4/c13-9-6-10-12(14-7-9)16-11(15-10)8-17-4-2-1-3-5-17/h6-7H,1-5,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPGGHLNTSUPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=C(N2)C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine

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